

Spectroscopic Data of Diacetonamine: A Technical Guide

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Compound of Interest		
Compound Name:	Diacetonamine	
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Abstract

Diacetonamine (4-amino-4-methylpentan-2-one) is a key intermediate in the synthesis of various organic compounds. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **diacetonamine**. Detailed experimental protocols for acquiring this data are also presented, along with a schematic for its synthesis.

Chemical Structure and Properties

IUPAC Name: 4-amino-4-methylpentan-2-one[1][2]

• Synonyms: **Diacetonamine**[1][2]

• CAS Number: 625-04-7[3]

Molecular Formula: C₆H₁₃NO

• Molecular Weight: 115.17 g/mol

Spectroscopic Data



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **diacetonamine**, both ¹H and ¹³C NMR provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Diacetonamine** (CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.15	Singlet	3H	CH ₃ -C=O
~2.20	Singlet	2H	-CH ₂ -
~1.25	Singlet	6H	(CH ₃) ₂ -C
~1.50	Singlet (broad)	2H	-NH ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Diacetonamine** (CDCl₃)

Chemical Shift (δ) ppm	Assignment
~209	C=O
~55	C-(CH ₃) ₂
~53	-CH ₂ -
~32	CH ₃ -C=O
~29	(CH ₃) ₂ -C

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **diacetonamine** is expected to show characteristic absorption bands for its ketone and primary amine functionalities.

Table 3: Predicted IR Absorption Bands for Diacetonamine



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3300 - 3500	Medium, Broad	N-H	Stretch (two bands for primary amine)
2850 - 3000	Medium	С-Н	Stretch
~1715	Strong	C=O	Stretch
1590 - 1650	Medium	N-H	Bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **diacetonamine** is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for Diacetonamine

m/z	Relative Intensity	Assignment
115	Moderate	[M] ⁺ (Molecular Ion)
100	High	[M - CH ₃] ⁺
58	High	[C₃H ₈ N] ⁺ (α-cleavage)
43	High	[CH ₃ CO] ⁺

Experimental ProtocolsSynthesis of Diacetonamine

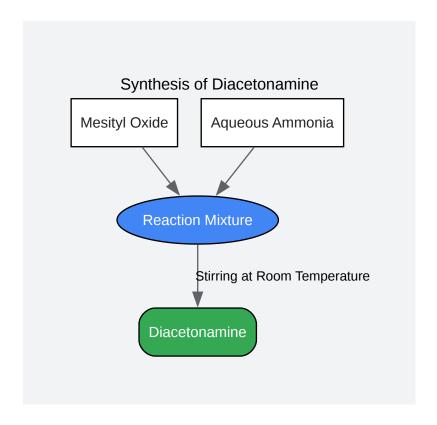
Diacetonamine can be synthesized by the conjugate addition of ammonia to mesityl oxide.

Protocol:

- A mixture of mesityl oxide and aqueous ammonia is stirred in a round-bottomed flask.
- The reaction is typically carried out at room temperature.



- After the reaction is complete, the excess ammonia is removed.
- The diacetonamine product can be isolated and purified by distillation.



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Caption: Synthesis of **Diacetonamine** from Mesityl Oxide and Ammonia.

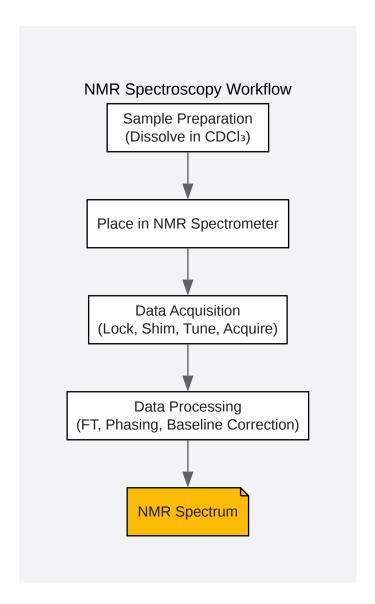
NMR Spectroscopy

Protocol for ¹H and ¹³C NMR:

- Sample Preparation: Dissolve approximately 10-20 mg of **diacetonamine** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer's probe.
- · Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.



- Shim the magnetic field to optimize its homogeneity.
- Tune and match the probe for the desired nucleus (¹H or ¹³C).
- Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
- Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.



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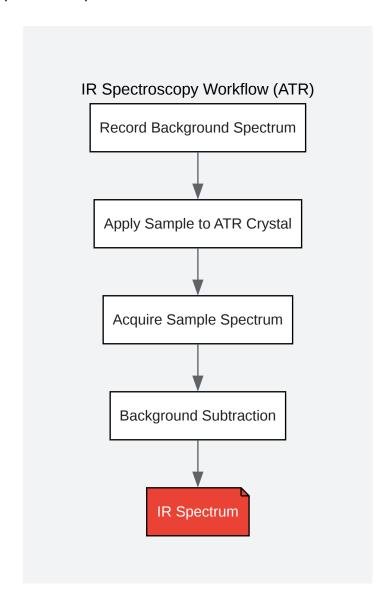
Caption: General workflow for acquiring an NMR spectrum.



IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of liquid or solid diacetonamine directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum of the sample.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.





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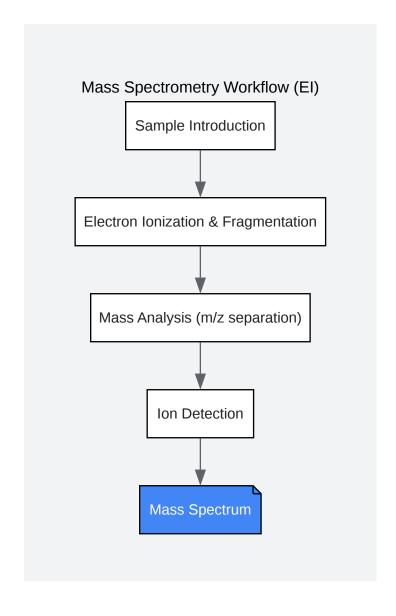
Caption: Workflow for obtaining an ATR-FTIR spectrum.

Mass Spectrometry

Protocol for Electron Ionization (EI)-MS:

- Sample Introduction: Introduce a small amount of diacetonamine into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.





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Caption: General workflow for EI-Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, provide a foundational reference for the characterization of **diacetonamine**. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds, aiding researchers in the fields of synthetic chemistry, drug discovery, and materials science.



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